2-(3-Bromo-2-fluorophenyl)acetaldehyde

Description

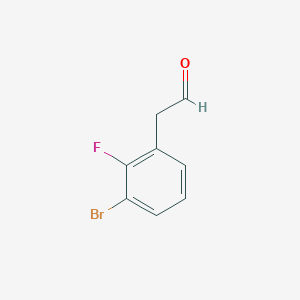

2-(3-Bromo-2-fluorophenyl)acetaldehyde is a halogenated aromatic aldehyde with the molecular formula C₈H₅BrFO (calculated molecular weight: 217.03 g/mol). The compound features a phenyl ring substituted with bromine (3-position) and fluorine (2-position), coupled with an acetaldehyde group. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for prostaglandin analogues like beraprost . Its reactivity is influenced by the electron-withdrawing effects of bromine and fluorine, which activate the aldehyde group for nucleophilic additions or condensations.

Properties

IUPAC Name |

2-(3-bromo-2-fluorophenyl)acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3,5H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCMUFJAYFIFFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Bromo-2-fluorophenyl)acetaldehyde can be synthesized through various synthetic routes. One common method involves the bromination and fluorination of phenylacetaldehyde derivatives. The reaction typically requires the use of bromine and a fluorinating agent under controlled conditions to ensure the selective introduction of bromine and fluorine atoms at the desired positions on the phenyl ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-fluorophenyl)acetaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.

Major Products Formed

Oxidation: 2-(3-Bromo-2-fluorophenyl)acetic acid.

Reduction: 2-(3-Bromo-2-fluorophenyl)ethanol.

Substitution: Various substituted phenylacetaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Bromo-2-fluorophenyl)acetaldehyde has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-fluorophenyl)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

1-(3-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol

- Molecular Formula : C₈H₆BrF₃O

- Molecular Weight : 255.04 g/mol

- Key Differences: Replaces the aldehyde group with a trifluoroethanol moiety.

- Impact : Increased hydrophobicity and reduced reactivity due to the stable -CF₃ group. Likely higher boiling point compared to the aldehyde derivative .

2-(5-Bromo-2-methoxyphenyl)acetaldehyde

- Molecular Formula : C₉H₉BrO₂

- Molecular Weight : 241.08 g/mol

- Key Differences : Methoxy group (2-position) and bromine (5-position) on the phenyl ring.

2-(3-Bromo-2-fluorophenyl)propan-1-amine

- Molecular Formula : C₉H₁₀BrFN

- Molecular Weight : 232.1 g/mol

- Key Differences : Amine group replaces the aldehyde.

- Impact : Basic properties (pKa ~9–10) enhance solubility in acidic media. The amine can participate in Schiff base formation, diverging from the aldehyde’s role in condensation reactions .

Substituent Position and Electronic Effects

- 2-(4-Bromo-2,5-difluorophenyl)acetic Acid (CAS 871035-64-2): Molecular Formula: C₈H₅BrF₂O₂ Molecular Weight: 259.03 g/mol Key Differences: Carboxylic acid group instead of aldehyde; difluoro substitution. Impact: Higher acidity (pKa ~2–3) and participation in ionic interactions.

- N-(3-Bromo-2-fluorophenyl)acetamide (CAS 88288-11-3): Molecular Formula: C₈H₇BrFNO Molecular Weight: 232.05 g/mol Key Differences: Acetamide group replaces aldehyde. Impact: Reduced reactivity due to resonance stabilization of the amide. Higher melting point due to hydrogen bonding .

Physical and Chemical Properties

Reactivity and Stability

- Aldehyde vs. Carboxylic Acid : The aldehyde group in this compound is more reactive toward nucleophiles (e.g., Grignard reagents) than carboxylic acids, which primarily undergo acid-base or esterification reactions .

- Halogen Effects : Bromine’s steric bulk and fluorine’s electronegativity in the 3- and 2-positions, respectively, create a meta-directing effect, influencing regioselectivity in further substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.